molecular formula C17H18D7N3O2 B593869 Vildagliptin-d7 CAS No. 1133208-42-0

Vildagliptin-d7

Cat. No.: B593869
CAS No.: 1133208-42-0
M. Wt: 310.4
InChI Key: SYOKIDBDQMKNDQ-IUSGACIYSA-N
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Description

Vildagliptin-d7 is a deuterated derivative of a pyrrolidine-based compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its pharmacokinetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-d7 involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as adamantane and pyrrolidine derivatives.

    Deuteration: The incorporation of deuterium atoms is achieved through deuterium exchange reactions using deuterated solvents or reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions under controlled conditions.

    Functional Group Modifications:

    Final Coupling: The final step involves coupling the modified pyrrolidine ring with the adamantyl moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient deuteration, and employing advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a model molecule in studying deuterium isotope effects in chemical reactions. It helps in understanding reaction mechanisms and kinetics.

Biology

In biological research, the compound is used to study the metabolic pathways and enzyme interactions involving deuterated molecules. It serves as a tool to investigate the effects of deuterium on biological systems.

Medicine

The compound has potential applications in drug development. Deuterium incorporation can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds, making it a valuable candidate for therapeutic research.

Industry

In the industrial sector, the compound is used in the development of advanced materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of Vildagliptin-d7 involves its interaction with specific molecular targets. The deuterium atoms in the molecule can influence the binding affinity and stability of the compound with its targets. The hydroxy and amino groups play a crucial role in forming hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Vildagliptin-d7: is compared with other deuterated pyrrolidine derivatives and adamantyl-containing compounds.

Uniqueness

  • The incorporation of deuterium atoms distinguishes this compound from its non-deuterated counterparts, providing enhanced stability and altered pharmacokinetic properties.
  • The presence of both the adamantyl and pyrrolidine moieties in the same molecule offers unique structural and functional characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-KRANLNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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